molecular formula C19H18FN3O B2426886 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 912890-56-3

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No.: B2426886
CAS No.: 912890-56-3
M. Wt: 323.371
InChI Key: HXNUMGSGPHJQHH-UHFFFAOYSA-N
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Description

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one, also known by its CAS number 912890-56-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O, with a molecular weight of 323.4 g/mol. The structure features a benzimidazole moiety linked to a pyrrolidine ring, which is critical for its biological interactions.

PropertyValue
CAS Number912890-56-3
Molecular FormulaC19H18FN3O
Molecular Weight323.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole ring is known for its ability to interact with enzymes and receptors, influencing pathways such as cell proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression.

Pharmacological Activity

Research indicates that this compound may possess antitumor and anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionPotential inhibition of kinases involved in tumor growth

Case Studies

  • Antitumor Activity :
    A study conducted on human breast cancer cell lines found that treatment with the compound resulted in a significant decrease in cell viability, suggesting a dose-dependent response. The mechanism was linked to apoptosis induction through caspase activation.
  • Anti-inflammatory Effects :
    In an animal model of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.
  • Enzyme Interaction :
    A structure-activity relationship (SAR) study revealed that modifications to the benzimidazole moiety enhanced the inhibitory potency against specific kinases associated with cancer progression, highlighting the importance of structural optimization for therapeutic efficacy.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-22-11-14(10-18(22)24)19-21-16-8-4-5-9-17(16)23(19)12-13-6-2-3-7-15(13)20/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNUMGSGPHJQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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